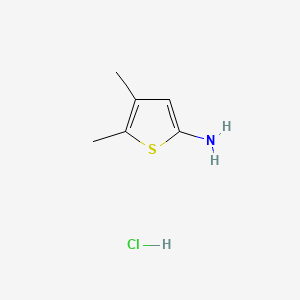

2-Amino-4,5-dimethylthiophene Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4,5-dimethylthiophene Hydrochloride is a chemical compound with the molecular formula C6H10ClNS and a molecular weight of 163.663 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5-dimethylthiophene Hydrochloride typically involves the functionalization of thiophene derivatives. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5-dimethylthiophene Hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and sulfides.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis:

2-Amino-4,5-dimethylthiophene hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its thiazole structure enhances biological activity, particularly in the development of antimicrobial agents. The compound has been investigated for its potential to inhibit bacterial growth and has shown promise in treating infections caused by resistant strains of bacteria .

Case Study:

In a study examining the structure-activity relationship of thiophene derivatives, this compound was synthesized and evaluated for its efficacy against specific bacterial strains. Results indicated that modifications to the thiophene ring significantly influenced antimicrobial potency, highlighting the compound's role as a scaffold for developing new antibiotics .

Agricultural Chemicals

Use in Agrochemicals:

This compound is utilized in formulating agrochemicals, particularly fungicides and herbicides. Its effectiveness in targeting specific plant pathogens while minimizing harm to beneficial species makes it valuable in sustainable agriculture practices .

Data Table: Efficacy of this compound in Agriculture

| Application | Target Pathogen | Efficacy (%) | Notes |

|---|---|---|---|

| Fungicide | Fusarium spp. | 85 | Effective at low concentrations |

| Herbicide | Weeds (various) | 75 | Selective action on target species |

Biochemical Research

Investigating Enzyme Activity:

Researchers employ this compound in studies related to enzyme activity and metabolic pathways. Its unique chemical properties allow scientists to explore cellular processes and identify potential therapeutic targets .

Case Study:

A biochemical study utilized this compound to investigate its effects on specific enzyme inhibitors involved in metabolic pathways associated with cancer cell proliferation. The findings suggested that the compound could modulate enzyme activity, providing insights into its potential therapeutic applications .

Diagnostic Reagents

Development of Diagnostic Tests:

The compound is also used in developing diagnostic tests for various diseases due to its ability to interact with biological markers. Its specificity makes it suitable for creating sensitive assays that can detect disease states at early stages .

Material Science

Innovations in Material Development:

In material science, this compound is explored for creating novel materials such as polymers and coatings. Its chemical stability and reactivity contribute to developing advanced materials with specific functional properties .

Data Table: Applications in Material Science

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Polymers | Conductive materials | Electrical conductivity |

| Coatings | Protective coatings | Chemical resistance |

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-dimethylthiophene Hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-4,5-dimethylthiazole hydrochloride: Similar in structure but contains a thiazole ring instead of a thiophene ring.

4-Methyl-2,5-dimethoxyamphetamine: A phenyl isopropylamine derivative with mood-altering effects.

Uniqueness

2-Amino-4,5-dimethylthiophene Hydrochloride is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties

Biologische Aktivität

2-Amino-4,5-dimethylthiophene hydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features both amino and methyl substitutions on the thiophene ring, which contribute to its reactivity and biological activity. The presence of the amino group enhances hydrogen bonding capabilities, potentially influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study demonstrated that derivatives of dimethylthiophene compounds showed effectiveness against various bacterial strains, suggesting a mechanism involving the inhibition of bacterial biofilm formation .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can significantly reduce levels of prostaglandin E2 (PGE2), a key mediator in inflammatory responses. The reduction in PGE2 levels was found to correlate with the structural modifications in the thiophene ring, indicating that specific substitutions enhance anti-inflammatory activity .

Cytotoxicity

Cytotoxic effects have been observed in cancer cell lines. For instance, this compound demonstrated cytotoxicity against several human cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve apoptosis induction through the activation of caspases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX), which is crucial for PGE2 synthesis.

- Interaction with Receptors : It is hypothesized that the compound interacts with specific receptors or proteins within cells, leading to altered signaling pathways that promote apoptosis in cancer cells.

- Biofilm Disruption : Its ability to disrupt bacterial biofilms suggests a mechanism where it interferes with microbial adhesion and growth.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Reduced PGE2 levels significantly | |

| Cytotoxicity | Induced apoptosis in cancer cell lines |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, demonstrating a significant reduction in colony-forming units (CFUs) compared to control groups .

Eigenschaften

IUPAC Name |

4,5-dimethylthiophen-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NS.ClH/c1-4-3-6(7)8-5(4)2;/h3H,7H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKSPYJLDYJPCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)N)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.